molecular formula C12H22N2OS B13953346 2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one

2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one

Cat. No.: B13953346
M. Wt: 242.38 g/mol
InChI Key: VLJYMRXGXDSNOY-UHFFFAOYSA-N
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Description

2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one is a complex organic compound with a unique spirocyclic structure. This compound features a spiro[4.4]nonane core, which is a bicyclic system where two rings share a single atom. The presence of an amino group, a mercaptomethyl group, and a ketone functionality makes this compound highly versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spiro[4.4]nonane core can be synthesized through a cyclization reaction involving a suitable diene and a dienophile under Diels-Alder reaction conditions.

    Introduction of Functional Groups: The amino group can be introduced via reductive amination, while the mercaptomethyl group can be added through a thiol-ene reaction.

    Final Assembly: The ketone functionality is introduced through oxidation reactions, such as using Jones reagent or PCC (Pyridinium chlorochromate).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Acyl chlorides, anhydrides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amides, esters

Scientific Research Applications

2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino and mercaptomethyl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s spirocyclic structure allows it to fit into unique binding sites, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Similar Compounds

  • 1,7-Diazaspiro[4.4]nonan-2-one
  • 2-(Trichloromethyl)-1-oxa-4-azaspiro[4.4]nonan-3-one
  • 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one

Uniqueness

2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[44]nonan-2-yl)propan-1-one stands out due to its combination of functional groups and spirocyclic structure, which imparts unique reactivity and biological activity

Properties

Molecular Formula

C12H22N2OS

Molecular Weight

242.38 g/mol

IUPAC Name

2-amino-1-[8-(sulfanylmethyl)-2-azaspiro[4.4]nonan-2-yl]propan-1-one

InChI

InChI=1S/C12H22N2OS/c1-9(13)11(15)14-5-4-12(8-14)3-2-10(6-12)7-16/h9-10,16H,2-8,13H2,1H3

InChI Key

VLJYMRXGXDSNOY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC2(C1)CCC(C2)CS)N

Origin of Product

United States

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